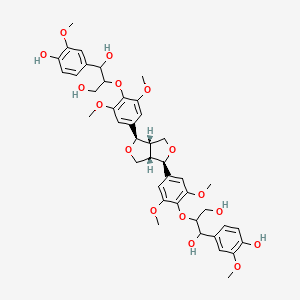
HedyotisolB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HedyotisolB is a novel dilignan compound isolated from the leaves of Hedyotis lawsoniae. It is constructed from a syringaresinol unit and two phenylpropane units, and it is stereoisomeric with other compounds such as hedyotisolA and hedyotisolC . This compound is part of the rich phytochemical profile of the Hedyotis genus, which is known for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hedyotisolB involves the isolation of the compound from the leaves of Hedyotis lawsoniae. The process typically includes extraction with solvents such as ethanol, followed by purification using chromatographic techniques . Specific reaction conditions, such as temperature and pH, are optimized to ensure the stability and yield of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of advanced chromatographic systems and automated extraction equipment to handle large quantities of plant material efficiently. The optimization of these processes is crucial to maintain the bioactivity and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: HedyotisolB undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
HedyotisolB has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is studied for its potential as a natural antioxidant and anti-inflammatory agent . In biology, this compound is investigated for its role in modulating cellular pathways and its potential as a therapeutic agent for various diseases . In medicine, it is explored for its anti-cancer properties and its ability to enhance the efficacy of conventional treatments . Industrial applications include its use in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of hedyotisolB involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor-κB (NF-κB) and tumor necrosis factor (TNF) pathways . These interactions lead to the inhibition of inflammatory responses and the induction of apoptosis in cancer cells . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress.
Comparison with Similar Compounds
HedyotisolB is unique compared to other similar compounds due to its specific structural features and bioactivity profile. Similar compounds include hedyotisolA and hedyotisolC, which are also isolated from Hedyotis lawsoniae . These compounds share a common syringaresinol unit but differ in their stereochemistry and the arrangement of phenylpropane units . The uniqueness of this compound lies in its specific interactions with molecular targets and its potent bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C42H50O16 |
|---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
2-[4-[(3R,3aS,6R,6aS)-6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35?,36?,37?,38?,39+,40+/m1/s1 |
InChI Key |
LSWNERGQFCAXLI-UGQBQGGASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


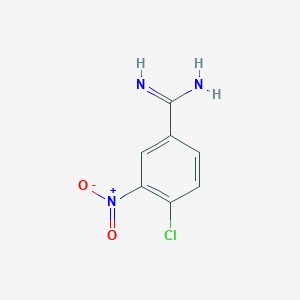
![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

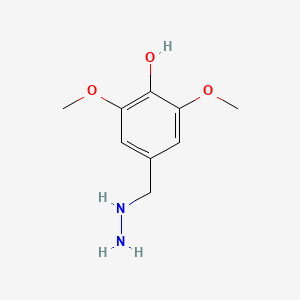
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)
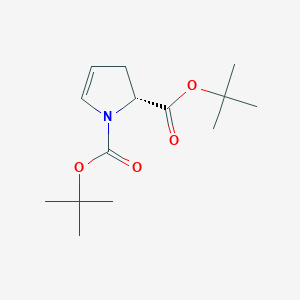

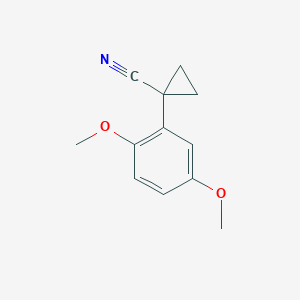
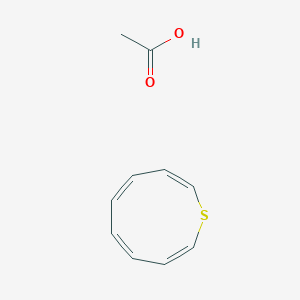
![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
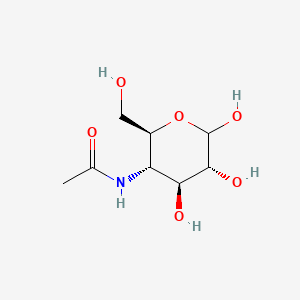
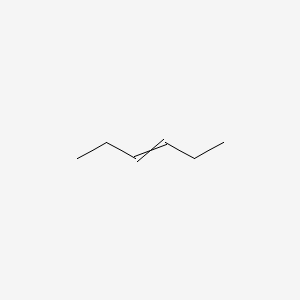
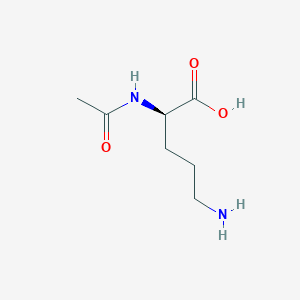
![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
